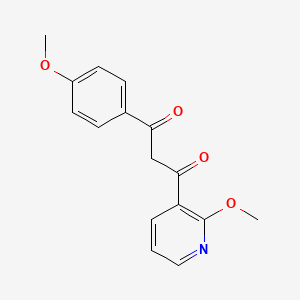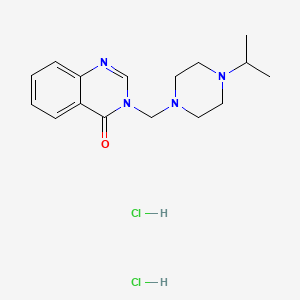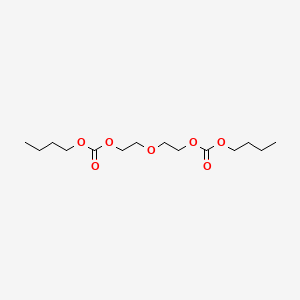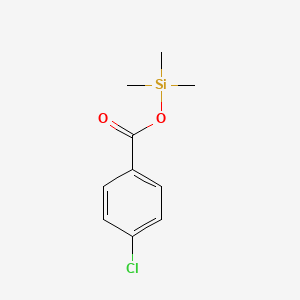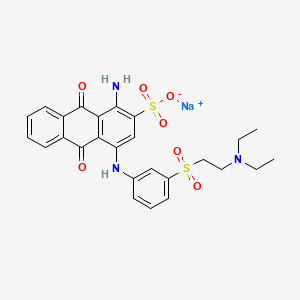
Potassium;pyridine-4-carbaldehyde;tritetrafluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium;pyridine-4-carbaldehyde;tritetrafluoroborate is a chemical compound that combines potassium, pyridine-4-carbaldehyde, and tritetrafluoroborateIt is one of three isomeric pyridinaldehydes and is a colorless liquid that can appear yellow or brown when aged .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of potassium;pyridine-4-carbaldehyde;tritetrafluoroborate typically involves the reaction of pyridine-4-carbaldehyde with potassium tritetrafluoroborate under specific conditions. Pyridine-4-carbaldehyde can be synthesized through various methods, including the oxidation of 4-methylpyridine or the formylation of pyridine using Vilsmeier-Haack reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
Potassium;pyridine-4-carbaldehyde;tritetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The aldehyde group in pyridine-4-carbaldehyde can be oxidized to form pyridine-4-carboxylic acid.
Reduction: The aldehyde group can be reduced to form pyridine-4-methanol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include pyridine-4-carboxylic acid, pyridine-4-methanol, and various substituted pyridine derivatives, depending on the specific reaction and reagents used .
Aplicaciones Científicas De Investigación
Potassium;pyridine-4-carbaldehyde;tritetrafluoroborate has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of potassium;pyridine-4-carbaldehyde;tritetrafluoroborate involves its interaction with molecular targets through its aldehyde group. The aldehyde group can form Schiff bases with amines, which can then participate in various biochemical pathways. The compound’s effects are mediated through its ability to form stable complexes with metal ions and other molecules .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to potassium;pyridine-4-carbaldehyde;tritetrafluoroborate include:
Pyridine-2-carboxaldehyde: An isomer of pyridine-4-carbaldehyde with the aldehyde group at the 2-position.
Pyridine-3-carboxaldehyde: Another isomer with the aldehyde group at the 3-position.
Pyridine-4-carboxylic acid: The oxidized form of pyridine-4-carbaldehyde.
Uniqueness
This compound is unique due to its combination of potassium, pyridine-4-carbaldehyde, and tritetrafluoroborate, which imparts specific chemical properties and reactivity. Its ability to form stable complexes and participate in various chemical reactions makes it valuable in scientific research and industrial applications .
Propiedades
Fórmula molecular |
C6H5B3F12KNO-2 |
|---|---|
Peso molecular |
406.6 g/mol |
Nombre IUPAC |
potassium;pyridine-4-carbaldehyde;tritetrafluoroborate |
InChI |
InChI=1S/C6H5NO.3BF4.K/c8-5-6-1-3-7-4-2-6;3*2-1(3,4)5;/h1-5H;;;;/q;3*-1;+1 |
Clave InChI |
LRMRBIZQRCXPCD-UHFFFAOYSA-N |
SMILES canónico |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1=CN=CC=C1C=O.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





